molecular formula C18H29NO B3034256 (2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol CAS No. 150151-84-1

(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol

Cat. No.: B3034256
CAS No.: 150151-84-1
M. Wt: 275.4 g/mol
InChI Key: DBUTWWBBBQFAJO-HPNSCBLISA-N
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Description

(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol, commonly referred to as 2-AOP, is an important organic chemical compound that is widely used in scientific research. It is a polyunsaturated fatty acid derivative that is derived from the omega-3 fatty acid, alpha-linolenic acid (ALA). 2-AOP is a key intermediate in the biosynthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), two essential omega-3 fatty acids that are important for human health. 2-AOP is also used in a variety of laboratory experiments and has numerous potential applications in biochemistry and physiology.

Scientific Research Applications

Muscarinic M(3) Receptor Antagonist Development

  • A study by Mitsuya et al. (2000) focused on designing and synthesizing a series of compounds, including variants similar to the specified compound, for developing potent, long-acting, orally active muscarinic M(3) receptor antagonists. These are investigated for the treatment of urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Synthesis of Diamino Acids

  • Kano et al. (1988) conducted a study on the diastereoselective synthesis of β, γ-Diamino acids from D-Phenylalanine, using compounds structurally related to the specified compound (Kano et al., 1988).

Comparative Hepatic Gene Expression Profiling

  • Nilsen et al. (2008) compared the effects of various dosages of compounds, including analogs of the specified compound, on hepatic gene expression in rats. This study provides insights into the biochemical and genetic impacts of these compounds (Nilsen et al., 2008).

Synthesis and Absolute Configuration in Marine Sponges

  • Mori and Matsuda (1992) synthesized epimeric amino alcohols structurally similar to the specified compound and determined their absolute configurations. These compounds are isolated from marine sponges and have potential biological significance (Mori & Matsuda, 1992).

Effects on Plant Growth and Photosynthesis

  • Wieland and Wample (1985) investigated the effects of paclobutrazol, a compound related to the specified molecule, on the growth and photosynthesis of apples. Such studies help understand the agricultural applications of these compounds (Wieland & Wample, 1985).

Novel HIV-Protease Assay Development

  • Badalassi et al. (2002) created a novel HIV-protease assay using a protected amino acid similar in structure to the specified compound, demonstrating its application in medical research (Badalassi et al., 2002).

Antimicrobial Activity of Edeine Analogues

  • Czajgucki et al. (2006) synthesized novel edeine A and D analogues, which include compounds structurally related to the specified molecule. These analogues exhibit antimicrobial activities, showing the potential medical applications of these compounds (Czajgucki et al., 2006).

Properties

IUPAC Name

(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h3-5,7-8,10-11,14-15,17-18,20H,1,6,9,12-13,16,19H2,2H3/b5-4-,8-7-,11-10-,15-14+/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUTWWBBBQFAJO-HPNSCBLISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC=CCCC=CCC=CCC=CC=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C/C=C/CC/C=C\C/C=C\C/C=C\C=C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol
Reactant of Route 2
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol
Reactant of Route 3
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol
Reactant of Route 4
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol
Reactant of Route 5
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol
Reactant of Route 6
(2R,3S,5E,9Z,12Z,15Z)-2-aminooctadeca-5,9,12,15,17-pentaen-3-ol

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